molecular formula C18H16F3N7O3 B2669696 N-methyl-2-(5-oxo-4-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide CAS No. 1396847-41-8

N-methyl-2-(5-oxo-4-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide

Cat. No.: B2669696
CAS No.: 1396847-41-8
M. Wt: 435.367
InChI Key: ZFVABHCSVUXSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(5-oxo-4-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide is an intriguing compound often explored for its multifaceted properties. It comprises a complex structure featuring a tetrazole ring and a ureido group, embellished with a trifluoromethyl phenyl moiety, reflecting a confluence of varied chemical functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(5-oxo-4-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide typically commences with the preparation of the tetrazole ring. This involves the cycloaddition reaction of azide and nitrile precursors under controlled conditions. Sequentially, the introduction of the trifluoromethyl phenyl group is achieved via a coupling reaction, often facilitated by catalysts such as palladium complexes. The ureido moiety is formed through the reaction of isocyanates with amines, ensuring precise control over temperature and pH to yield a high-purity product.

Industrial Production Methods

In an industrial setting, the compound is produced using batch or continuous flow reactors. These methods ensure scalability and consistency in yield. Flow chemistry techniques, in particular, are advantageous for their enhanced reaction control and safety profiles, often incorporating automated systems for real-time monitoring and adjustment of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(5-oxo-4-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide participates in several types of chemical reactions, including:

  • Oxidation: : Can undergo oxidative reactions to form additional oxygen-containing functional groups.

  • Reduction: : This compound can be reduced under appropriate conditions, often yielding amine derivatives.

  • Substitution: : The presence of electrophilic and nucleophilic sites enables various substitution reactions, resulting in modified analogs.

Common Reagents and Conditions

  • Oxidation: : Common reagents include peroxides and transition metal oxides.

  • Reduction: : Reducing agents like lithium aluminum hydride or hydrogen in the presence of catalysts.

  • Substitution: : Reagents such as halogenating agents, nucleophiles like amines, or other organometallic compounds.

Major Products Formed

  • Oxidized derivatives with enhanced oxygen functionalities.

  • Reduced amine variants.

  • Substituted analogs with diverse chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of various advanced materials. Its unique structure enables the creation of polymers and complex organic molecules with specific, desirable properties.

Biology

In biological research, it is explored for its potential as a biochemical probe. It interacts with biological macromolecules, aiding in the study of molecular mechanisms and pathways.

Medicine

Medicinally, it is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development, particularly in the realms of oncology and infectious diseases.

Industry

Industrial applications include its use in the development of specialty chemicals and materials, such as coatings and high-performance adhesives, due to its robust chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. It binds to active sites, modulating biological pathways and influencing cellular processes. The trifluoromethyl phenyl group enhances its binding affinity, while the ureido and tetrazole functionalities contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-(5-oxo-4-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide

  • N-methyl-2-(5-oxo-4-(4-(3-(4-methylphenyl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide

Uniqueness

N-methyl-2-(5-oxo-4-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide is unique due to its trifluoromethyl phenyl group, which confers superior binding characteristics and enhanced chemical stability compared to its analogs. This distinct feature makes it a compound of interest in both scientific research and industrial applications.

Properties

IUPAC Name

N-methyl-2-[5-oxo-4-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]tetrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N7O3/c1-22-15(29)10-27-17(31)28(26-25-27)14-8-6-13(7-9-14)24-16(30)23-12-4-2-11(3-5-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,29)(H2,23,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVABHCSVUXSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.